[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl thiophene-2-carboxylate
CAS No.: 946264-71-7
Cat. No.: VC11887270
Molecular Formula: C16H13NO3S
Molecular Weight: 299.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946264-71-7 |
|---|---|
| Molecular Formula | C16H13NO3S |
| Molecular Weight | 299.3 g/mol |
| IUPAC Name | [5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl thiophene-2-carboxylate |
| Standard InChI | InChI=1S/C16H13NO3S/c1-11-4-6-12(7-5-11)14-9-13(17-20-14)10-19-16(18)15-3-2-8-21-15/h2-9H,10H2,1H3 |
| Standard InChI Key | MCPOIAPNOBPUBR-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C2=CC(=NO2)COC(=O)C3=CC=CS3 |
| Canonical SMILES | CC1=CC=C(C=C1)C2=CC(=NO2)COC(=O)C3=CC=CS3 |
Introduction
[5-(4-Methylphenyl)-1,2-oxazol-3-yl]methyl thiophene-2-carboxylate is a synthetic organic compound that combines a thiophene ring with an oxazole ring, both of which are heterocyclic structures. The thiophene ring is a five-membered sulfur-containing ring, while the oxazole ring is a five-membered structure containing nitrogen and oxygen atoms. This compound is identified by its CAS number, 946264-71-7 .
Synthesis and Preparation
The synthesis of [5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl thiophene-2-carboxylate typically involves several steps, starting with the formation of the oxazole ring and its subsequent attachment to the thiophene ring. The specific synthesis pathway may vary depending on the starting materials and conditions used. Generally, such compounds are synthesized through condensation reactions or cyclization processes involving appropriate precursors.
Biological Activity and Potential Applications
While specific biological activities of [5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl thiophene-2-carboxylate are not well-documented, compounds with similar structures, such as those containing oxazole and thiophene rings, have been explored for their potential therapeutic effects. These effects often arise from interactions with enzymes or receptors, which can lead to various pharmacological outcomes. Further research, including molecular docking studies and in vitro assays, would be necessary to elucidate the specific mechanisms of action for this compound.
Research Findings and Future Directions
Research on compounds like [5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl thiophene-2-carboxylate is ongoing, with a focus on understanding their chemical properties and biological activities. The combination of heterocyclic rings in these compounds offers a rich platform for exploring diverse pharmacological applications. Future studies should aim to fully characterize the compound's properties and investigate its potential therapeutic uses.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume